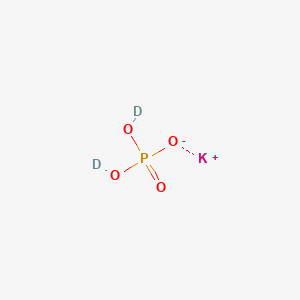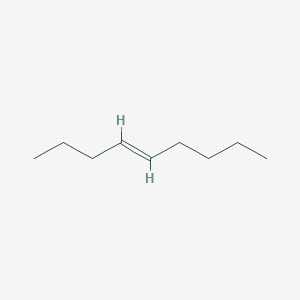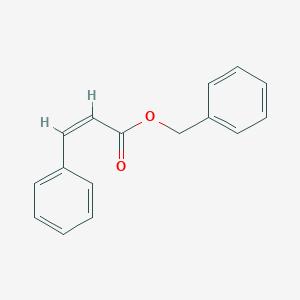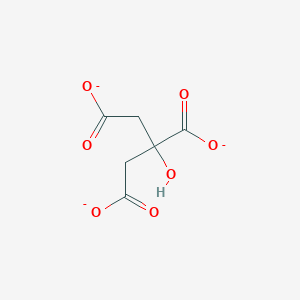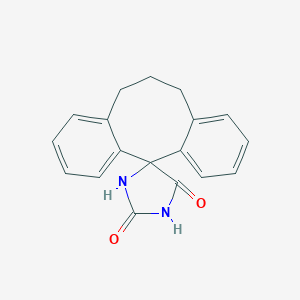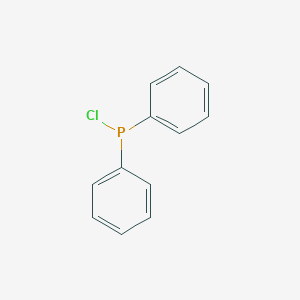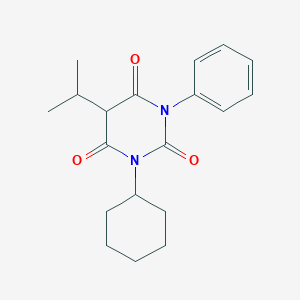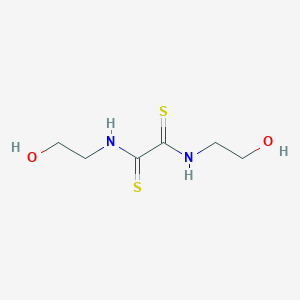
Isobornylacetat
Übersicht
Beschreibung
Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate, commonly known as TMB, is a natural product derived from the essential oil of the lemongrass plant. It is a bicyclic monoterpene, a type of organic compound found in many essential oils. TMB is a colorless liquid with a lemon-like odor and has a molecular weight of 164.25 g/mol. It is used in a variety of applications, including as a flavoring agent, a fragrance component, and as a pharmaceutical ingredient.
Wissenschaftliche Forschungsanwendungen
Synthese von Duftstoffen
Isobornylacetat wird aufgrund seines angenehmen Kiefern-artigen Geruchs häufig bei der Synthese von Duftstoffen verwendet. Es dient als sicherer Duftstoff mit einem weltweiten Verbrauch von über 1000 Tonnen pro Jahr . Die Verbindung ist auch ein Vorläufer für Isoborneol, das einen Kampfer-artigen Geruch hat und bei der Kampfersynthese verwendet wird .
Antimikrobielles Mittel
Die Forschung hat gezeigt, dass this compound eine antifungale Wirkung zeigt, einschließlich Wirksamkeit gegen Candida albicans, einen häufigen Hefepilz, der bei Menschen Infektionen verursachen kann. Es hemmt das Wachstum von C. albicans und reduziert seine Virulenzfaktoren .
Insektizide Eigenschaften
This compound hat insektizide Eigenschaften, wodurch es gegen verschiedene Schädlinge wirksam ist. Dies hat zu seiner Verwendung in Insektenschutzmitteln und als Bestandteil von Insektiziden geführt .
Synthese von langkettigen Fettsäureestern
Die Verbindung wurde bei der Synthese von langkettigen Fettsäureisobornylestern verwendet, die bei der Herstellung von Weichmachern wichtig sind. Diese Ester werden aus Camphen synthetisiert und wurden hinsichtlich ihrer geringen Toxizität bewertet, wodurch sie eine sicherere Alternative zu herkömmlichen Weichmachern darstellen .
Anwendungen in der grünen Chemie
This compound wird aus Camphen unter Verwendung von α-Hydroxylcarbonsäure-Verbundkatalysatoren synthetisiert, was ein Ansatz der grünen Chemie ist. Diese Methode ist vorteilhaft für die Wiederverwendung des Katalysators und verwendet wässrige Essigsäure als Rohstoff .
Aromenindustrie
Aufgrund seines angenehmen fruchtigen Geruchs wird this compound auch als Aromastoff in Lebensmitteln und Getränken verwendet. Es verleiht verschiedenen Produkten eine frische und fruchtige Note und verbessert das gesamte Geschmackserlebnis .
Wirkmechanismus
Target of Action
Isobornyl acetate primarily targets microorganisms such as bacteria, fungi, and viruses . It also targets the olfactory receptors in insects, specifically the male Asian long-horned beetles, acting as a pheromone to attract them for monitoring or control purposes .
Mode of Action
Isobornyl acetate interacts with its targets primarily through its antimicrobial properties. It inhibits the growth of bacteria, fungi, and viruses . In the case of insects, it mimics the female beetle’s sex attractant, luring the males to a specific location .
Biochemical Pathways
The biochemical pathways affected by isobornyl acetate are those related to microbial growth and reproduction. By inhibiting these pathways, it prevents the proliferation of harmful microorganisms . The specific pathways and their downstream effects are still under investigation.
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in organic solvents and oils . This solubility profile may influence its bioavailability and distribution within the body or environment.
Result of Action
The primary result of isobornyl acetate’s action is the inhibition of microbial growth, leading to a reduction in the population of harmful microorganisms . In the context of its use as an insect pheromone, it leads to the attraction of male Asian long-horned beetles, aiding in their monitoring or control .
Action Environment
The action of isobornyl acetate can be influenced by various environmental factors. For instance, its solubility in organic solvents and oils may affect its distribution and efficacy in different environments . Additionally, its flammability should be taken into consideration when assessing its safety and stability .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate involves the cyclization of a precursor compound followed by acetylation of the resulting bicyclic compound.", "Starting Materials": [ "3,7-dimethylocta-1,6-diene", "acetic anhydride", "sulfuric acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Add 3,7-dimethylocta-1,6-diene to a flask containing sulfuric acid and heat the mixture to 60°C for 2 hours to obtain the bicyclic precursor.", "Step 2: Add sodium acetate to the flask and heat the mixture to 80°C for 30 minutes to promote cyclization of the precursor.", "Step 3: Cool the mixture and extract the bicyclic compound with ethyl acetate.", "Step 4: Acetylate the bicyclic compound by adding acetic anhydride and heat the mixture to 60°C for 2 hours.", "Step 5: Cool the mixture and extract the product with ethyl acetate.", "Step 6: Purify the product by column chromatography to obtain Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate." ] } | |
| 125-12-2 | |
Molekularformel |
C12H20O2 |
Molekulargewicht |
196.29 g/mol |
IUPAC-Name |
[(1S,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(13)14-10-7-9-5-6-12(10,4)11(9,2)3/h9-10H,5-7H2,1-4H3/t9-,10+,12-/m1/s1 |
InChI-Schlüssel |
KGEKLUUHTZCSIP-JFGNBEQYSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1C[C@H]2CC[C@]1(C2(C)C)C |
SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Kanonische SMILES |
CC(=O)OC1CC2CCC1(C2(C)C)C |
Siedepunkt |
220-224 °C BP: 227 °C. Specific gravity: 0.979-0.984 at 25 °C |
Color/Form |
Colorless to very pale straw-colored liquid |
Dichte |
0.978 at °C 0.979-0.984 |
Flammpunkt |
190 °F (88 °C) /closed cup/ |
melting_point |
29.0 °C |
| 125-12-2 | |
Physikalische Beschreibung |
Other Solid; Liquid; Dry Powder, Liquid; Liquid, Other Solid Colourless to very pale straw coloured liquid; Camphoraceous, piney, balsamic aroma |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
Insoluble in water Soluble in most fixed oils and in mineral oil Soluble in alcohol, fixed oils; slightly soluble in propylene glycol In 70% alcohol, 1:3; slightly soluble in propylene glycol; insoluble in glycerin Soluble in most fixed oils; Slightly soluble in propylene glycol; Insoluble in water, glycerin Soluble (in ethanol) |
Synonyme |
isobornyl acetate pichtosin |
Dampfdruck |
0.6 [mmHg] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


